molecular formula C27H51NO11S2 B6354205 Lipoamido-PEG8-acid CAS No. 1334172-70-1

Lipoamido-PEG8-acid

Cat. No.: B6354205
CAS No.: 1334172-70-1
M. Wt: 629.8 g/mol
InChI Key: ZIKXLXWMWZSKAA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lipoamido-PEG8-acid is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The compound’s action primarily affects the ubiquitin-proteasome system . This system is a crucial cellular pathway for protein degradation, which regulates a variety of biological processes, including cell cycle, signal transduction, and immune responses . By selectively degrading target proteins, this compound can influence these processes.

Pharmacokinetics

It is known that the compound’s hydrophilic peg linker can increase its water solubility , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

The primary molecular and cellular effect of this compound’s action is the selective degradation of target proteins . This degradation can influence various biological processes regulated by these proteins, potentially leading to changes in cell cycle, signal transduction, and immune responses .

Action Environment

Comparison with Similar Compounds

Lipoamido-PEG8-acid is unique due to its combination of a lipoic acid group and a PEG linker, which provides both stability and solubility. Similar compounds include:

This compound stands out due to its specific application in PROTAC synthesis and its ability to form stable amide bonds with primary amine groups .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51NO11S2/c29-26(4-2-1-3-25-6-24-40-41-25)28-7-9-33-11-13-35-15-17-37-19-21-39-23-22-38-20-18-36-16-14-34-12-10-32-8-5-27(30)31/h25H,1-24H2,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKXLXWMWZSKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H51NO11S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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